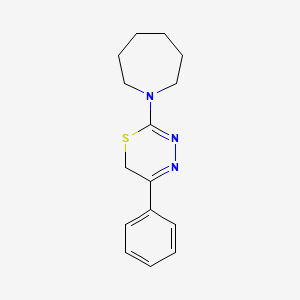
2-Cyclohexen-1-one, 2-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2-(phenylsulfonyl)- is an organic compound with the molecular formula C12H12O3S. This compound is characterized by a cyclohexenone ring substituted with a phenylsulfonyl group. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 2-(phenylsulfonyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexenone with phenylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- are not extensively documented. the synthesis methods used in laboratories can be scaled up for industrial applications, ensuring the availability of this compound for various uses .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-(phenylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- include:
Oxidizing agents: Such as hydrogen peroxide and vanadium catalysts.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from the reactions of 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- include sulfone derivatives, cyclohexanol derivatives, and various substituted cyclohexenone compounds .
Scientific Research Applications
2-Cyclohexen-1-one, 2-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclohexenone ring provides a reactive site for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the phenylsulfonyl group.
2-Cyclohexen-1-one: Another analog with different substituents on the cyclohexenone ring.
Phenylsulfonyl derivatives: Compounds with similar phenylsulfonyl groups but different core structures.
Uniqueness
2-Cyclohexen-1-one, 2-(phenylsulfonyl)- is unique due to the presence of both the cyclohexenone ring and the phenylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
169691-01-4 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(benzenesulfonyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O3S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 |
InChI Key |
SBYRWEPBTOZAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)
![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)
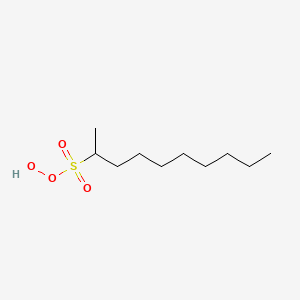
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)


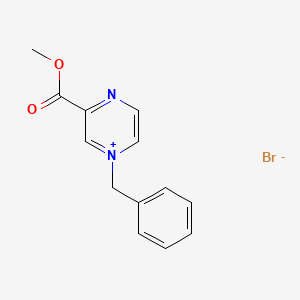
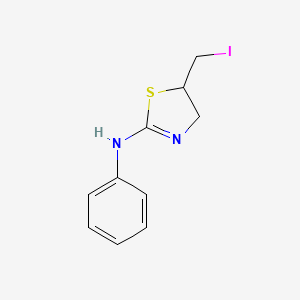
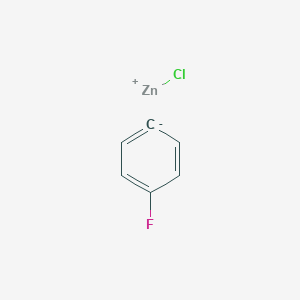
![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
